

# molecular structure of 4,5-Difluoro-2-isopropoxypyhenylboronic acid

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## Compound of Interest

Compound Name:	4,5-Difluoro-2-isopropoxypyhenylboronic acid
Cat. No.:	B1591753

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An In-Depth Technical Guide to the Molecular Structure of **4,5-Difluoro-2-isopropoxypyhenylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of the molecular structure of **4,5-Difluoro-2-isopropoxypyhenylboronic acid** (CAS No. 1072951-61-1), a key building block in modern medicinal chemistry and organic synthesis. We will dissect the distinct structural attributes of this reagent, focusing on the synergistic effects of its difluoro and ortho-isopropoxy substituents on reactivity, conformation, and physicochemical properties. This document furnishes field-proven insights into its synthesis, detailed protocols for its structural verification via spectroscopic methods, and explores its primary application in Suzuki-Miyaura cross-coupling reactions. The causality behind its unique properties and its utility in the development of novel therapeutics is a central theme of this guide.

## Introduction: The Strategic Value of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic chemistry, primarily serving as versatile nucleophilic partners in palladium-catalyzed cross-coupling reactions.[\[1\]](#)[\[2\]](#) Their

stability, low toxicity, and functional group tolerance make them indispensable reagents for constructing complex molecular architectures.[2] In the realm of drug discovery, the strategic incorporation of specific substituents onto the phenyl ring can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile.

The subject of this guide, **4,5-Difluoro-2-isopropoxyphenylboronic acid**, is a prime example of a "designer" reagent, where each substituent is chosen to impart specific, advantageous properties. The inclusion of fluorine, in particular, is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve target binding affinity through unique electronic interactions.[3][4] This guide will elucidate the structural and chemical nuances that make this compound a valuable tool for researchers.

## Molecular Structure and Physicochemical Properties

The unique reactivity and utility of **4,5-Difluoro-2-isopropoxyphenylboronic acid** stem directly from the interplay of its three key structural components: the boronic acid group, the vicinal difluoro system, and the ortho-alkoxy substituent.

## Core Physicochemical Data

The fundamental properties of this compound are summarized below. It is typically supplied as a solid and, like many boronic acids, may exist in equilibrium with its trimeric anhydride form, the corresponding boroxine.[1]

Property	Value	Source(s)
CAS Number	1072951-61-1	
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BF <sub>2</sub> O <sub>3</sub>	
Molecular Weight	215.99 g/mol	
Appearance	Solid	
Melting Point	75-79 °C	
SMILES	CC(C)Oc1cc(F)c(F)cc1B(O)O	
InChI Key	RTEYYHDTNPHABZ- UHFFFAOYSA-N	

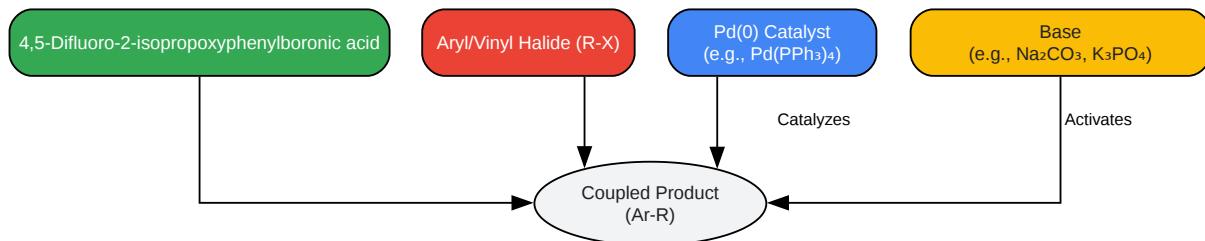
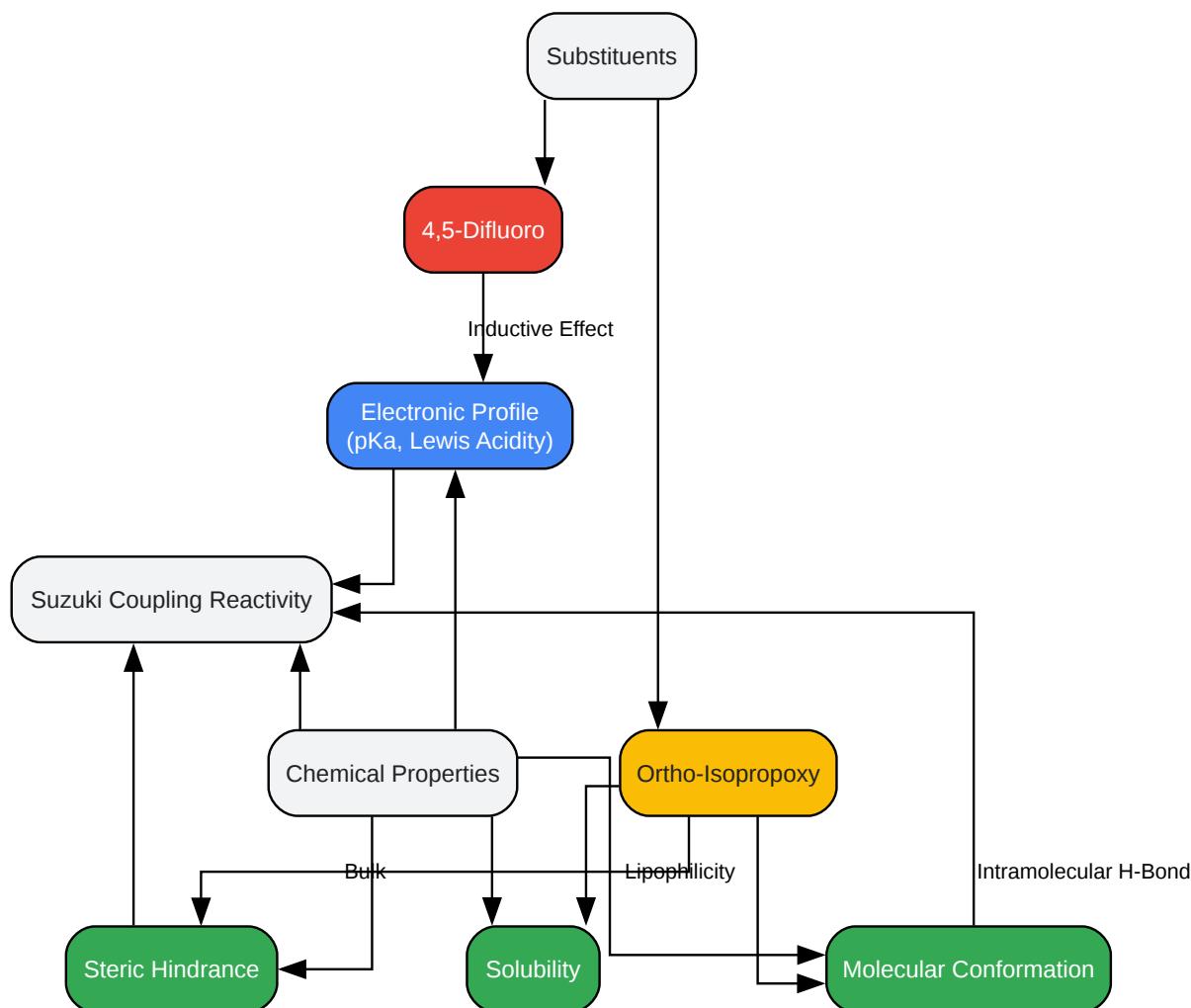
## The Influence of Aromatic Substituents

The substituents on the phenyl ring dictate the molecule's electronic character, steric profile, and intermolecular interactions.

- 4,5-Difluoro Groups: The two fluorine atoms are powerful electron-withdrawing groups due to their high electronegativity. This has several consequences:
  - Increased Lewis Acidity: The electron withdrawal increases the Lewis acidity of the boron atom, which can influence the rate-determining transmetalation step in Suzuki-Miyaura couplings.[5]
  - pKa Modulation: The inductive effect of fluorine lowers the pKa of the boronic acid, making it more acidic compared to its non-fluorinated analogue.[6]
  - Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of oxidative metabolism, a critical strategy for improving the half-life of drug candidates.[4][7]
  - Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with protein targets, potentially enhancing ligand binding affinity.[8]

- Ortho-Isopropoxy Group: The placement of the bulky isopropoxy group adjacent to the boronic acid is a critical design feature.
  - Steric Influence: The ortho group provides significant steric hindrance around the C-B bond. This can influence reactivity, sometimes retarding the rate of cross-coupling compared to meta or para isomers.[9]
  - Conformational Control: Crucially, the oxygen atom of the ortho-alkoxy group can act as an intramolecular hydrogen bond acceptor for one of the boronic acid's hydroxyl protons. [10][11] This interaction stabilizes a specific conformation, twisting the boronic acid group relative to the phenyl ring and potentially leading to a monomeric crystal structure, in contrast to the typical hydrogen-bonded dimers formed by many other phenylboronic acids.[11]
  - Solubility: The presence of the alkoxy group generally enhances solubility in organic solvents.[5][10]

The logical relationship between the molecule's substituents and its resulting chemical properties is depicted below.



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